molecular formula C22H27N3O2 B12478856 N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine

N-[2-(benzyloxy)-3-ethoxybenzyl]-3-(1H-imidazol-1-yl)propan-1-amine

Cat. No.: B12478856
M. Wt: 365.5 g/mol
InChI Key: WIBZRXDMNMQDOY-UHFFFAOYSA-N
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Description

{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}[3-(IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl ether group, an ethoxy group, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}[3-(IMIDAZOL-1-YL)PROPYL]AMINE typically involves multiple steps, starting with the preparation of the benzyl ether and ethoxyphenyl intermediates. These intermediates are then coupled with an imidazole derivative under specific reaction conditions. Common reagents used in these reactions include bases like triethylamine and solvents such as dimethylformamide (DMF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}[3-(IMIDAZOL-1-YL)PROPYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}[3-(IMIDAZOL-1-YL)PROPYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of {[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}[3-(IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions, which can inhibit enzyme activity or alter cellular pathways. This compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the imidazole ring.

    2-(4-Chlorophenyl)ethylamine: Similar in structure but contains a chlorine atom instead of an ethoxy group.

Uniqueness

{[2-(BENZYLOXY)-3-ETHOXYPHENYL]METHYL}[3-(IMIDAZOL-1-YL)PROPYL]AMINE is unique due to its combination of a benzyl ether, ethoxy group, and imidazole ring. This combination provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[(3-ethoxy-2-phenylmethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C22H27N3O2/c1-2-26-21-11-6-10-20(16-23-12-7-14-25-15-13-24-18-25)22(21)27-17-19-8-4-3-5-9-19/h3-6,8-11,13,15,18,23H,2,7,12,14,16-17H2,1H3

InChI Key

WIBZRXDMNMQDOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNCCCN3C=CN=C3

Origin of Product

United States

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